Cas no 2227764-09-0 (2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

2,6-ジメチル-4-(1R)-2,2,2-トリフルオロ-1-ヒドロキシエチルフェノールは、キラルなヒドロキシル基とトリフルオロメチル基を有するフェノール誘導体です。この化合物は、光学活性を有するため、不斉合成や医薬品中間体としての応用が期待されます。特に、立体選択的反応における触媒や補助剤としての利用可能性が注目されています。トリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が図られており、創薬化学分野での有用性が高いです。また、結晶性に優れ、精製が容易である点も特徴です。

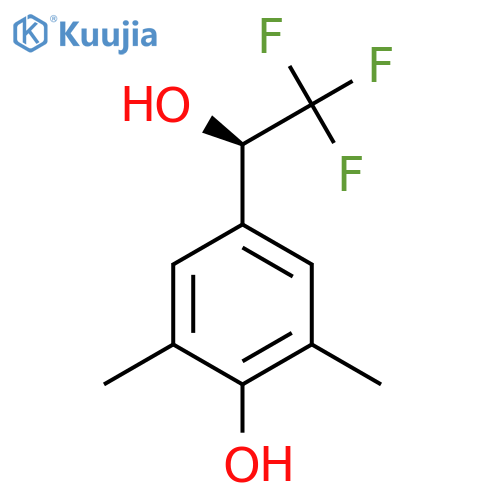

2227764-09-0 structure

商品名:2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol

2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

-

- 2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol

- EN300-1945357

- 2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol

- 2227764-09-0

-

- インチ: 1S/C10H11F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,9,14-15H,1-2H3/t9-/m1/s1

- InChIKey: DNZWYUJLAVTZPF-SECBINFHSA-N

- ほほえんだ: FC([C@@H](C1C=C(C)C(=C(C)C=1)O)O)(F)F

計算された属性

- せいみつぶんしりょう: 220.07111408g/mol

- どういたいしつりょう: 220.07111408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945357-0.5g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 0.5g |

$1302.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-2.5g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 2.5g |

$2660.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-1g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-0.25g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 0.25g |

$1249.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-1.0g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-1945357-5.0g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 5g |

$3935.0 | 2023-05-31 | ||

| Enamine | EN300-1945357-0.05g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 0.05g |

$1140.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-10.0g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 10g |

$5837.0 | 2023-05-31 | ||

| Enamine | EN300-1945357-10g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 10g |

$5837.0 | 2023-09-17 | ||

| Enamine | EN300-1945357-5g |

2,6-dimethyl-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol |

2227764-09-0 | 5g |

$3935.0 | 2023-09-17 |

2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2227764-09-0 (2,6-dimethyl-4-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 55290-64-7(Dimethipin)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量